molecular formula C13H15NO2 B8564247 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile

2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile

Cat. No.: B8564247
M. Wt: 217.26 g/mol
InChI Key: LGZLTHRJVZDFRY-UHFFFAOYSA-N
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Description

2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is an organic compound that features a tetrahydropyran ring substituted with a hydroxyl group and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile typically involves the reaction of tetrahydropyran derivatives with phenylacetonitrile under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of phenylacetonitrile to a tetrahydropyran derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to ensure proper solubility and reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in various biological processes .

Medicine

It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the phenylacetonitrile moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with an amine group instead of a nitrile group.

    4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a tetrahydropyran ring but with an aldehyde group and an ether linkage.

    4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate: Features a tetrahydropyran ring with different substituents.

Uniqueness

2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile is unique due to the presence of both a hydroxyl group and a phenylacetonitrile moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(4-hydroxyoxan-4-yl)-2-phenylacetonitrile

InChI

InChI=1S/C13H15NO2/c14-10-12(11-4-2-1-3-5-11)13(15)6-8-16-9-7-13/h1-5,12,15H,6-9H2

InChI Key

LGZLTHRJVZDFRY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C(C#N)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To benzyl cyanide (1.970 ml, 19.39 mmol) was added THF (100 ml) and the solution cooled to −78° C. n-butyllithium (2.5 M in hexanes, 7.84 ml, 19.59 mmol) was added dropwise over 20 min via syringe pump and the solution stirred 30 min. Tetrahydro-4H-pyran-4-one (1.791 ml, 19.39 mmol) was added over 20 min via syringe pump and the solution stirred for 3 hours. The reaction was quenched by addition of ice-cold satd. NH4Cl and then partitioned between cold satd. NH4Cl and CH2Cl2. The aqueous portion was extracted 2×CH2Cl2, dried (Na2SO4), and concentrated in vacuo. Took up material in CH2Cl2 and allowed to crystallize over the weekend. The crystals were washed with diethyl ether and used without further purification. 3.14 g, 81%.
Quantity
1.97 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.84 mL
Type
reactant
Reaction Step Two
Quantity
1.791 mL
Type
reactant
Reaction Step Three

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